6-Bromoisoquinolin-8-amine CAS number and identifiers
6-Bromoisoquinolin-8-amine CAS number and identifiers
An In-Depth Technical Guide to 6-Bromoisoquinolin-8-amine
Abstract
6-Bromoisoquinolin-8-amine is a high-value, bifunctional halogenated isoquinoline derivative of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring a reactive bromine atom at the C-6 position and a versatile primary amine at the C-8 position, establishes it as a crucial building block for constructing complex molecular architectures.[1] The isoquinoline core is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-neurodegenerative properties.[1][2] This guide provides a comprehensive technical overview of 6-Bromoisoquinolin-8-amine, covering its chemical identifiers, synthesis, physicochemical properties, key chemical reactions, and applications, with a focus on its utility in drug discovery and development for researchers and scientists.
Chemical Identity and Core Identifiers
The unique identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. The following table summarizes the key identifiers for 6-Bromoisoquinolin-8-amine.
| Identifier | Value | Source |
| CAS Number | 2708286-88-6 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [1] |
| InChI Key | ZRKNMBYFRJJIFF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C=CN=C2Br | [3] |
Synthesis and Strategic Methodologies
The synthesis of substituted amino-isoquinolines often involves a multi-step process. A highly efficient and step-economic approach for generating the 8-amino functionality on a related quinoline core, which is directly analogous to the synthesis of 6-Bromoisoquinolin-8-amine, is the reduction of the corresponding 8-nitro precursor.[1][4] This method is favored as the nitro-substituted heterocycle is often more accessible through standard nitration and halogenation sequences.
Synthetic Workflow: Reduction of a Nitro Precursor
The most direct final step to synthesize the target compound is the chemical reduction of 6-bromo-8-nitroisoquinoline. This transformation is highly efficient and avoids the need for protecting groups on the amine. The workflow is conceptually straightforward and robust.
Caption: Proposed synthetic workflow for 6-Bromoisoquinolin-8-amine.
Detailed Experimental Protocol: Synthesis of 6-bromo-8-aminoquinoline
The following protocol for the synthesis of the analogous compound, 6-bromoquinolin-8-amine, provides a field-proven methodology for the reduction of a bromo-nitro-quinoline, which can be adapted for the isoquinoline target.[4] The choice of iron powder in an acidic medium is a classic, effective, and scalable method for nitro group reduction.
Materials:
-
6-bromo-8-nitroquinoline (1.0 eq, e.g., 4 g, 15.8 mmol)
-
Iron powder (3.6 eq, e.g., 3.18 g, 56.9 mmol)
-
Ethanol (EtOH)
-
Acetic Acid (HOAc)
-
Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite or Diatomaceous Earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-8-nitroquinoline (1.0 eq) in a solvent mixture of EtOH/HOAc/H₂O (e.g., 50 mL/50 mL/25 mL).[4]
-
Addition of Reducing Agent: Add iron powder (3.6 eq) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[4]
-
Neutralization: Carefully neutralize the acidic solution with 2.5 N NaOH solution until the pH is basic.[4]
-
Filtration: Filter the suspension through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with EtOAc.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (e.g., 3 x 200 mL).[4]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using 40% EtOAc/hexane as the eluent) to afford the pure 6-bromoquinolin-8-amine as a yellow solid (reported yield: 91%).[4]
Physicochemical Properties and Reactivity
The utility of 6-Bromoisoquinolin-8-amine as a synthetic intermediate is derived from its distinct physicochemical properties and the orthogonal reactivity of its two key functional groups.
| Property | Value / Description | Source |
| Physical State | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMF, DMSO, and Ethanol. | [5] |
| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1] |
| Stability | Stable under normal conditions. May be sensitive to light and air. | [6][7] |
Chemical Reactivity
The molecule possesses two primary reactive sites: the C-6 bromine atom and the C-8 primary amine. This bifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building chemical libraries.[1]
-
C-6 Bromo Group: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Couples with amines to form substituted diamines.
-
Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties.
-
Heck Coupling: Forms new C-C bonds with alkenes.
-
Cyanation: Introduction of a nitrile group.
-
-
C-8 Amino Group: The primary amine is a versatile nucleophile.[1]
-
N-Acylation/Sulfonylation: Forms amides and sulfonamides with acyl/sulfonyl chlorides.
-
N-Alkylation: Reacts with alkyl halides to introduce alkyl groups.
-
Reductive Amination: Condenses with aldehydes or ketones to form secondary or tertiary amines.
-
-
Aromatic Core (Electrophilic Substitution): The reactivity of the isoquinoline core is governed by its substituents. The C-8 amine is a powerful electron-donating group (+M effect) that activates the carbocyclic ring and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions.[1]
Caption: Orthogonal reactivity of 6-Bromoisoquinolin-8-amine.
Applications in Research and Drug Development
The primary application of 6-Bromoisoquinolin-8-amine is as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]
-
Scaffold for Library Synthesis: Its bifunctional nature is ideal for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1] By selectively reacting at either the C-6 or C-8 position, chemists can systematically explore the chemical space around the privileged isoquinoline core.
-
Development of Novel Therapeutics: The 8-aminoquinoline and isoquinoline scaffolds are present in compounds with a broad range of biological activities.[1][2] Derivatives are investigated for their potential as:
-
Anti-infective Agents: Including antibacterial, antifungal, and antimalarial compounds.[1][2]
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[1][8]
-
CNS-Active Agents: Potential for developing treatments for neurodegenerative diseases.[1]
-
Safety and Handling
-
Hazard Classification: Similar compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[7][9][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
References
-
6-bromoquinolin-5-amine - ECHA. [Link]
-
5-Bromoisoquinolin-8-amine | C9H7BrN2 | CID 16218302 - PubChem. [Link]
-
6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. [Link]
-
Isoquinolines | AMERICAN ELEMENTS®. [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. [Link]
-
What are the applications of 8-bromoisoquinoline? - Knowledge - Hangzhou Go Top Peptide Biotech Co., Ltd. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. [Link]
Sources
- 1. 6-Bromoisoquinolin-8-amine|RUO [benchchem.com]
- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1279717-21-3|7-Bromoisoquinolin-6-amine|BLD Pharm [bldpharm.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
